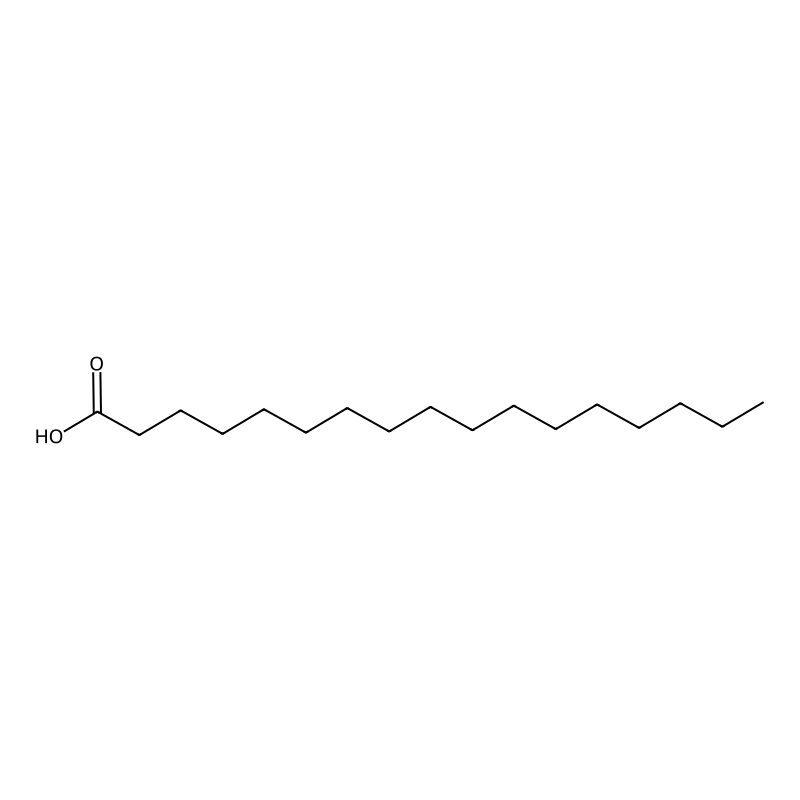

Heptadecanoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Margaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Heptadecanoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Margaric Acid is a saturated long-chain fatty acid with a 17-carbon backbone. Margaric acid is found naturally as a minor component of the fat and milk fat of ruminants.

Heptadecanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to unlabeled parent cpd

Heptadecanoic acid (margaric acid, C17:0) is a 17-carbon odd-chain saturated fatty acid (OCSFA) utilized extensively as an analytical internal standard, a nutritional biomarker, and a specialized lipid precursor. Unlike highly abundant even-chain fatty acids, it is present only in trace amounts in mammalian systems, typically comprising less than 0.5% of total plasma fatty acids [1]. With a melting point of approximately 61.3 °C, it exhibits unique crystal packing and thermal behaviors compared to its even-chain homologs [2]. In procurement, its primary value lies in its near-zero endogenous background for mass spectrometry workflows and its specific phase-transition properties for advanced lipid nanoparticle formulations.

Generic substitution of heptadecanoic acid with cheaper, widely available even-chain alternatives like palmitic acid (C16:0) or stearic acid (C18:0) critically compromises both analytical and formulation workflows. In quantitative lipidomics, using C16:0 or C18:0 as an internal standard is impossible because their massive endogenous background completely masks the spiked standard [1]. In diagnostic assay development, even-chain fatty acids fail as dietary biomarkers because they are heavily synthesized de novo by the human liver, destroying their specificity for exogenous intake [2]. Furthermore, in liposomal formulations, substituting C17:0 with C18:0 shifts the membrane phase transition temperature upward, which can prematurely lock lipid bilayers into a gel phase and disrupt temperature-sensitive drug release profiles.

References

- [1] Quehenberger, O., et al. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. PMC. 2011.

- [2] Forouhi, N. G., et al. Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes. The Lancet Diabetes & Endocrinology. 2014.

Endogenous Background Interference in Mass Spectrometry

For absolute quantification in GC-MS and LC-MS lipidomics, an internal standard must not overlap with endogenous analytes. Palmitic acid (C16:0) and stearic acid (C18:0) constitute approximately 27-30% and 12-15% of total plasma phospholipid fatty acids, respectively, creating an insurmountable background signal [1]. In stark contrast, heptadecanoic acid (C17:0) maintains a natural abundance of less than 0.5% (typically ~0.37%) [1]. This near-zero baseline allows C17:0 to be spiked into biological samples to achieve high-precision, interference-free standard curves.

| Evidence Dimension | Endogenous plasma phospholipid concentration |

| Target Compound Data | ~0.37% of total fatty acids |

| Comparator Or Baseline | Palmitic acid (C16:0) at ~27-30% |

| Quantified Difference | >70-fold lower endogenous background for C17:0 |

| Conditions | Human plasma phospholipid profiling via GC-MS |

Procurement of C17:0 is mandatory for lipidomics laboratories requiring a reliable, low-background internal standard for absolute fatty acid quantification.

Thermal Phase Transition and Melting Point Depression

Odd-chain saturated fatty acids exhibit lower melting points than their adjacent even-chain homologs due to differences in crystal lattice packing. While stearic acid (C18:0) melts at approximately 69-70 °C and palmitic acid (C16:0) at 63 °C, heptadecanoic acid (C17:0) melts at 61.3 °C [1]. In the context of liposome and lipid nanoparticle (LNP) manufacturing, this lower melting point translates to increased membrane fluidity and a lowered gel-to-liquid crystalline phase transition temperature compared to C18:0 [2].

| Evidence Dimension | Melting point and thermal phase transition |

| Target Compound Data | 61.3 °C |

| Comparator Or Baseline | Stearic acid (C18:0) at ~69-70 °C |

| Quantified Difference | ~8 °C reduction in melting point |

| Conditions | Standard state thermal analysis (100 kPa) and lipid bilayer formulation |

This thermal differential is critical for formulators engineering temperature-sensitive liposomes that require specific fluidity profiles not achievable with standard even-chain lipids.

Metabolic Origin and Biomarker Specificity

When developing diagnostic assays for dietary fat intake, the selected biomarker must not be endogenously synthesized. Palmitic acid (16:0) and stearic acid (18:0) are heavily produced via de novo lipogenesis in the liver, meaning their plasma levels do not strictly correlate with exogenous intake [1]. Heptadecanoic acid (C17:0), however, is an odd-chain fatty acid primarily synthesized by ruminant gut microbiota, making its endogenous synthesis in humans negligible [2]. This exclusive exogenous origin makes C17:0 a highly specific biomarker for dairy fat consumption.

| Evidence Dimension | Origin of circulating plasma concentration |

| Target Compound Data | Exogenous (dietary/ruminant origin) |

| Comparator Or Baseline | Palmitic acid (C16:0) with high endogenous de novo lipogenesis |

| Quantified Difference | C17:0 provides a direct linear correlation to dietary intake, whereas C16:0 is confounded by liver synthesis |

| Conditions | Clinical biomarker tracking in human serum/plasma |

Diagnostic and nutritional assay developers must procure C17:0 rather than even-chain fatty acids to ensure the validity and specificity of dietary tracking models.

Internal Standards for GC-MS/LC-MS Lipidomics

Directly leveraging its <0.5% endogenous baseline, heptadecanoic acid is the industry standard for spiking biological samples prior to lipid extraction and derivatization [1]. It ensures absolute quantification of complex fatty acid mixtures without the signal overlap that plagues even-chain alternatives.

Development of Nutritional Diagnostic Assays

Because it bypasses human de novo lipogenesis, C17:0 is procured by clinical research organizations to formulate reference standards for assays tracking dairy fat intake and evaluating cardiometabolic disease risks [2].

Temperature-Sensitive Liposome and LNP Formulation

The depressed melting point (61.3 °C) and altered crystal packing of C17:0 compared to C18:0 make it an ideal structural lipid for engineering liposomes that require precise membrane fluidity and targeted thermal release profiles in physiological environments [3].

References

- [1] Quehenberger, O., et al. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. PMC. 2011.

- [2] Lankinen, M., et al. Milk fat biomarkers and cardiometabolic disease. PMC. 2017.

- [3] Kurotani, K., et al. Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines. PMC. 2017.

Physical Description

Solid; [Merck Index]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Related CAS

17378-36-8 (potassium salt)

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Plastics Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Miscellaneous Manufacturing

Heptadecanoic acid: ACTIVE

Dates

Explore Compound Types